1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-benzylpiperazin-1-yl)pyrrolidine-2,5-dione
Description
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Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(4-benzylpiperazin-1-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c27-22-13-19(25-10-8-24(9-11-25)14-17-4-2-1-3-5-17)23(28)26(22)15-18-6-7-20-21(12-18)30-16-29-20/h1-7,12,19H,8-11,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBMLGMOMCZXCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3CC(=O)N(C3=O)CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-benzylpiperazin-1-yl)pyrrolidine-2,5-dione is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, receptor interactions, and structure-activity relationships (SAR).
Chemical Structure
The compound's chemical formula is with a molecular weight of 317.37 g/mol. The structure features a pyrrolidine core substituted with a benzo[d][1,3]dioxole moiety and a benzylpiperazine group, which are thought to contribute to its biological effects.
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer properties. For instance, it has been shown to inhibit the growth of various cancer cell lines including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The IC50 values for these cell lines were reported as follows:
- HepG2 : 2.38 µM
- HCT116 : 1.54 µM
- MCF7 : 4.52 µM
In comparison, the standard drug doxorubicin exhibited higher IC50 values of 7.46 µM for HepG2, 8.29 µM for HCT116, and 4.56 µM for MCF7, indicating that the compound may possess superior efficacy against these cancer types .
The anticancer mechanisms of this compound involve several pathways:
- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Apoptosis Induction : It promotes apoptosis through the mitochondrial pathway by modulating proteins such as Bax and Bcl-2.
- Cell Cycle Arrest : Analysis indicates that it induces cell cycle arrest in the G0/G1 phase, preventing cancer cells from proliferating .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the benzyl and piperazine groups can significantly influence the biological activity of the compound. For example:
- Substituents on the Benzyl Group : The presence of electron-withdrawing groups enhances potency.
- Piperazine Modifications : Variations in piperazine substituents can affect receptor binding affinity and selectivity .
Case Study 1: Anticancer Efficacy
A study evaluated the compound's efficacy against multiple cancer cell lines using various assays:
- MTT Assay : Demonstrated dose-dependent cytotoxicity.
- Flow Cytometry : Used for apoptosis assessment showed increased annexin V-positive cells upon treatment with the compound.
Case Study 2: Receptor Binding Studies
Binding affinity studies revealed that the compound interacts with central nervous system targets, particularly:
- Dopamine Receptors : Exhibited moderate affinity towards D2 receptors.
- Serotonin Receptors : Showed potential as a serotonin receptor modulator, which may contribute to its anxiolytic effects .
Data Summary Table
| Property | Value |
|---|---|
| Chemical Formula | C17H21N3O3 |
| Molecular Weight | 317.37 g/mol |
| IC50 (HepG2) | 2.38 µM |
| IC50 (HCT116) | 1.54 µM |
| IC50 (MCF7) | 4.52 µM |
| Mechanisms | EGFR inhibition, Apoptosis induction, Cell cycle arrest |
Scientific Research Applications
A notable synthesis method involves using amino acids as precursors to generate 1,4-benzodiazepine derivatives. This approach has been shown to yield compounds with significant anti-mycobacterial activity, indicating that structural modifications can lead to enhanced biological properties .
Anticancer Activity
Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. Research into pyrrolidine-based compounds has indicated their potential as inhibitors of cancer cell proliferation. For instance, certain benzodiazepine derivatives have been evaluated for their ability to induce apoptosis in cancer cells, showcasing their therapeutic potential .
Antimicrobial Properties
The compound's structure also positions it as a candidate for antimicrobial applications. Research has demonstrated that similar compounds within the benzodiazepine family exhibit activity against various bacterial strains. The introduction of specific substituents can enhance this activity, making it a promising area for further investigation .
Neuropharmacological Effects
Given the presence of the piperazine moiety, there is potential for neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in relation to anxiety and depression treatments. The dual-target inhibition observed in some derivatives suggests that this compound could be explored as a treatment option for neurodegenerative diseases like Alzheimer's .
Q & A
Basic: What synthetic methodologies are optimal for preparing 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-benzylpiperazin-1-yl)pyrrolidine-2,5-dione?
Answer:
The synthesis typically involves multi-step protocols:
Core Pyrrolidine-2,5-dione Formation : Cyclization of substituted maleic anhydrides or condensation of amino acids with ketones, as seen in related pyrrolidine-dione syntheses .
Piperazine Substitution : Introducing the 4-benzylpiperazine moiety via nucleophilic substitution or reductive amination under inert conditions (e.g., N₂ atmosphere) .
Benzodioxole Incorporation : Coupling the benzodioxole-methyl group using Mitsunobu reactions or alkylation with benzodioxol-5-ylmethyl halides .
Key Parameters :
- Catalyst selection (e.g., Pd/C for hydrogenation).
- Solvent optimization (e.g., DMF for polar aprotic conditions).
- Yield enhancement via microwave-assisted synthesis (reported to improve efficiency by ~20% in analogous reactions) .
Advanced: How can computational modeling resolve contradictory data in reaction pathways for this compound?
Answer:
Contradictions in reaction mechanisms (e.g., competing intermediates) can be addressed via:
Quantum Chemical Calculations : Use DFT (Density Functional Theory) to map energy profiles of proposed pathways, identifying thermodynamically favorable intermediates .
Reaction Path Search Tools : Software like GRRM or AFIR to explore transition states and validate experimental observations .
Synergy with Experimentation : Cross-validate computational predictions with kinetic studies (e.g., rate constants for intermediate formation) .
Basic: What techniques are critical for structural characterization of this compound?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry : HRMS to verify molecular ion ([M+H]⁺ expected at m/z ~464.2) .
- X-ray Crystallography : Resolve stereochemistry and confirm spatial arrangement of the pyrrolidine ring .
Advanced: How does the compound interact with neurological targets, and how can conflicting bioactivity data be reconciled?
Answer:
Mechanistic Studies :
- In Vitro Assays : Screen against GABA receptors or serotonin transporters, given structural similarity to anticonvulsant analogs .
- Molecular Docking : Model interactions with 5-HT₁A receptors to predict binding affinities .
Resolving Contradictions : - Dose-Response Curves : Test activity across concentrations (e.g., 0.1–100 µM) to identify non-linear effects.
- Metabolic Stability Tests : Assess hepatic microsomal degradation to rule out false negatives .
Advanced: How to design SAR studies to optimize activity against specific enzyme targets?
Answer:
SAR Strategy :
Core Modifications : Synthesize analogs with varied substituents on the pyrrolidine-dione (e.g., methyl vs. phenyl groups) .
Piperazine Variations : Replace benzyl with fluorophenyl or methoxybenzyl groups to probe steric/electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
